molecular formula C45H84O9 B13773113 Triglycerin dioleate CAS No. 79665-94-4

Triglycerin dioleate

Cat. No.: B13773113
CAS No.: 79665-94-4
M. Wt: 769.1 g/mol
InChI Key: YEEQKYXTAGPUBU-CLFAGFIQSA-N
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Description

Triglycerin dioleate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. In this case, the fatty acids are primarily oleic acid. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerin dioleate can be synthesized through the esterification of glycerol with oleic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic transesterification. This method involves the use of lipases to catalyze the reaction between glycerol and oleic acid. The reaction is carried out at controlled temperatures and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triglycerin dioleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triglycerin dioleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and energy storage.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and food additives .

Mechanism of Action

The mechanism of action of triglycerin dioleate involves its hydrolysis into glycerol and oleic acid, which are then utilized in various metabolic pathways. Glycerol can enter glycolysis or gluconeogenesis, while oleic acid undergoes β-oxidation to produce energy. The compound’s ability to form emulsions also makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and enhance their bioavailability .

Comparison with Similar Compounds

Triglycerin dioleate is similar to other triglycerides such as:

Uniqueness: this compound is unique due to its high content of oleic acid, which imparts specific physical and chemical properties such as lower melting point and higher oxidative stability compared to triglycerides with saturated fatty acids .

Biological Activity

Triglycerin dioleate, also known as diolein, is a triglyceride composed of glycerol and oleic acid. It is prevalent in various biological systems and has garnered interest due to its potential applications in nutrition, pharmaceuticals, and biochemistry. This article delves into the biological activity of this compound, highlighting its biochemical properties, physiological roles, and implications in health and disease.

Chemical Structure and Properties

This compound consists of three oleic acid molecules esterified to a glycerol backbone. Its chemical structure can be represented as follows:

Triglycerin dioleate=Glycerol+3×Oleic Acid\text{this compound}=\text{Glycerol}+3\times \text{Oleic Acid}

This compound is characterized by its hydrophobic nature, making it an essential component of lipid membranes and energy storage.

Energy Storage

Triglycerides, including this compound, serve as a primary energy reserve in organisms. They are stored in adipose tissue and can be mobilized during periods of energy deficit. The metabolism of triglycerides involves hydrolysis into free fatty acids and glycerol, which can be utilized for energy production through β-oxidation pathways.

Lipid Droplet Formation

Research indicates that this compound plays a critical role in the formation of lipid droplets (LDs), which are cellular organelles involved in lipid storage and metabolism. The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the conversion of diacylglycerol to triglycerides, facilitating lipid droplet biogenesis. Studies have shown that the presence of unsaturated fatty acids like oleic acid enhances triglyceride accumulation within these droplets, providing protection against lipotoxicity .

Cardiovascular Health

Triglycerides are often associated with cardiovascular diseases; however, the specific role of this compound remains complex. Elevated levels of triglycerides in the bloodstream can lead to atherosclerosis. Conversely, unsaturated fatty acids such as oleic acid are known to have cardioprotective effects by improving lipid profiles and reducing inflammation .

Metabolic Disorders

This compound's accumulation in tissues has been linked to metabolic disorders such as obesity and insulin resistance. In conditions like fatty liver disease, excessive triglyceride storage can lead to cellular dysfunction and apoptosis . Understanding the dynamics of this compound metabolism may provide insights into therapeutic strategies for managing these conditions.

Study on Lipotoxicity

In a study examining the protective effects of triglyceride accumulation against fatty acid-induced lipotoxicity, researchers found that cells with increased triglyceride levels exhibited reduced cell death when exposed to high concentrations of free fatty acids. This suggests that this compound may play a protective role in cellular environments characterized by high lipid stress .

Triglyceride Composition Analysis

A detailed analysis comparing different cell types revealed that cells with higher desaturase activity had increased incorporation of unsaturated fatty acids into their triglyceride pools. This finding underscores the importance of dietary fats in modulating triglyceride composition and subsequent biological activity .

Data Tables

Study Findings Implications
Lipotoxicity StudyTriglyceride accumulation protects against cell deathPotential therapeutic target for metabolic disorders
Composition AnalysisIncreased unsaturated fatty acid incorporation in specific cell linesDietary fat quality influences health outcomes

Properties

CAS No.

79665-94-4

Molecular Formula

C45H84O9

Molecular Weight

769.1 g/mol

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41-43,46-48H,3-16,21-40H2,1-2H3/b19-17-,20-18-

InChI Key

YEEQKYXTAGPUBU-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O

Origin of Product

United States

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